5-Methylindolizine-1-carbonitrile
Description
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-methylindolizine-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-3-2-4-10-9(7-11)5-6-12(8)10/h2-6H,1H3 |
InChI Key |
QCTHVIZVDUIGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C=CN12)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
a. 8-Bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile
- Substituents : Bromine at C8, cyclopropanecarbonyl at C3, methyl at C5, and nitrile at C1.
- Structural Features :
- C–Br bond lengths: 1.883(3), 1.879(3), and 1.887(3) Å, consistent with typical brominated aromatic systems .
- Dihedral angles between the indolizine core and cyclopropane ring: 54.98(20)°, 58.10(21)°, and 60.18(30)°, indicating moderate torsional strain .
- Intramolecular C–H⋯O hydrogen bonds stabilize the conformation .
- Synthesis : Prepared via cycloaddition of 5-bromo-1-(2-cyclopropyl-2-oxoethyl)-2-methylpyridinium bromide, acrylonitrile, and triethylamine in DMF, yielding 75% after purification .
b. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile
- Substituents : 3,5-Dimethylpyrazole carbonyl at C1, methyl at C5, and nitrile at C3.
- Structural Features :
- Synthesis: Derived from 3-cyano-5-methylindolizine-1-carbohydrazide and acetylacetone, achieving 79% yield .
c. 5-Methylindolizine-1-carbonitrile Derivatives (e.g., 5b, 5g, 5h)
- Substituents : Variable groups at C3 (e.g., halides, alkyl chains).
- Biological Activity :
Key Findings :
Q & A
Basic: What are the recommended synthetic routes for 5-methylindolizine-1-carbonitrile?
Methodological Answer:
A common approach involves cyclocondensation reactions. For example, reacting 5-bromo-1-(2-cyclopropyl-2-oxoethyl)-2-methylpyridinium bromide with acrylonitrile in the presence of triethylamine and TPCD (tetraphenylcyclopentadienone) in DMF at 80–90°C for 5 hours yields the target compound. Post-reaction, the mixture is cooled, acidified with 5% HCl, and purified via silica gel column chromatography (petroleum ether/ethyl acetate gradient). This method achieves ~75% yield and high purity .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is used. Crystals are grown via slow evaporation of a petroleum ether/ethyl acetate solution. Data collection employs a Bruker APEXII diffractometer with MoKα radiation (λ = 0.71073 Å). Structural refinement uses SHELXL-97, with R factors (R₁) typically <0.032 and wR₂ <0.085. Hydrogen atoms are constrained using riding models (C–H distances: 0.93–0.97 Å). Intramolecular C–H⋯O hydrogen bonds stabilize the structure .
Advanced: How can crystallographic data resolve contradictions in bond-length measurements for 5-methylindolizine derivatives?
Methodological Answer:
Discrepancies in bond lengths (e.g., C–Br distances reported as 1.879–1.887 Å vs. literature values) are resolved by refining anisotropic displacement parameters and validating against the Cambridge Structural Database (CSD). High-resolution data (I > 2σ(I)) and full-matrix least-squares refinement minimize errors. For example, the Br–C bond in the title compound deviates <0.005 Å from expected values, confirming structural consistency .
Advanced: What experimental design considerations optimize synthetic yield for this compound?
Methodological Answer:
Key factors include:
- Reagent Ratios: A 1:1.2 molar ratio of pyridinium bromide to acrylonitrile minimizes side reactions.
- Temperature Control: Maintaining 80–90°C prevents decomposition of the cyclopropanecarbonyl group.
- Purification: Gradient elution (petroleum ether:ethyl acetate 10:1 → 5:1) removes unreacted acrylonitrile and TPCD.
Yield improvements (up to 80%) are achieved by substituting DMF with DMA (dimethylacetamide) for enhanced solubility .
Basic: Which spectroscopic techniques characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Signals at δ 2.45 ppm (CH₃), δ 7.8–8.2 ppm (indolizine protons), and δ 115–120 ppm (C≡N) confirm the structure.
- IR Spectroscopy: A sharp peak at ~2220 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O of cyclopropanecarbonyl) are diagnostic.
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 229.1 .
Advanced: How are SHELX programs applied to refine 5-methylindolizine derivatives?
Methodological Answer:
SHELXL-97 refines structures via full-matrix least-squares on F². Parameters include:
- Weighting Scheme: , where .
- Restraints: Hydrogen atoms are constrained using AFIX commands.
- Validation: PLATON checks for missed symmetry and voids. This method achieves a data-to-parameter ratio >13.5, ensuring reliability .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of acrylonitrile vapors.
- Waste Disposal: Collect acetonitrile-containing waste separately for incineration.
- Emergency Measures: For skin contact, wash with 10% NaHCO₃ solution; for ingestion, administer activated charcoal .
Advanced: How to analyze electronic effects of substituents on this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311G(d,p) to compute HOMO/LUMO energies. The electron-withdrawing C≡N group lowers LUMO (-1.8 eV), enhancing electrophilic substitution at C3.
- Experimental Validation: Compare reaction rates with nitro- or methoxy-substituted analogs. For example, bromination at C3 occurs 3× faster than in non-cyano derivatives .
Basic: What databases provide reliable crystallographic data for this compound?
Methodological Answer:
- Cambridge Structural Database (CSD): Entry refcodes (e.g., FJ2561) include bond lengths/angles.
- IUCr Data: The International Union of Crystallography archives supplementary data (e.g., CCDC 832021).
- SHELXTL: Integrated with Bruker APEXII for real-time refinement .
Advanced: How to address low reproducibility in indolizine synthesis?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, reaction time).
- In Situ Monitoring: ReactIR tracks acrylonitrile consumption (peak at 2220 cm⁻¹).
- Impurity Profiling: LC-MS identifies byproducts (e.g., uncyclized intermediates). Adjusting TPCD stoichiometry (1.5 eq.) reduces dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
